Sodium 2-(3-(3-chlorophenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate
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Overview
Description
Sodium 2-(3-(3-chlorophenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyltriazenyl moiety, and a dimethylaminosulphonyl benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(3-(3-chlorophenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-chlorophenylhydrazine: This intermediate is synthesized by the reaction of 3-chloronitrobenzene with hydrazine hydrate under reflux conditions.
Formation of 1-ethyl-3-(3-chlorophenyl)triazen-2-one: The 3-chlorophenylhydrazine is then reacted with ethyl chloroformate to form the triazenone intermediate.
Synthesis of the final compound: The triazenone intermediate is reacted with 5-((dimethylamino)sulphonyl)benzoic acid in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(3-(3-chlorophenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Sodium 2-(3-(3-chlorophenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 2-(3-(3-chlorophenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes, affecting cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-(3-(4-chlorophenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate
- Sodium 2-(3-(3-bromophenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate
Uniqueness
The uniqueness of Sodium 2-(3-(3-chlorophenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
85030-40-6 |
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Molecular Formula |
C17H18ClN4NaO4S |
Molecular Weight |
432.9 g/mol |
IUPAC Name |
sodium;2-[(3-chloroanilino)-[(Z)-ethylideneamino]amino]-5-(dimethylsulfamoyl)benzoate |
InChI |
InChI=1S/C17H19ClN4O4S.Na/c1-4-19-22(20-13-7-5-6-12(18)10-13)16-9-8-14(11-15(16)17(23)24)27(25,26)21(2)3;/h4-11,20H,1-3H3,(H,23,24);/q;+1/p-1/b19-4-; |
InChI Key |
XSKSUJBXVQNVBB-YOJQKEKBSA-M |
Isomeric SMILES |
C/C=N\N(C1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)[O-])NC2=CC(=CC=C2)Cl.[Na+] |
Canonical SMILES |
CC=NN(C1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)[O-])NC2=CC(=CC=C2)Cl.[Na+] |
Origin of Product |
United States |
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